molecular formula C14H17BFNO2 B2812973 5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 2409500-77-0

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B2812973
M. Wt: 261.1
InChI Key: CRAMGGHZYOROQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the CB1 receptor and has been used in scientific research to study the effects of cannabinoids on the body.

Scientific Research Applications

Synthesis and Structural Analysis

The compound is utilized in the synthesis of boric acid ester intermediates with benzene rings, highlighting its role in creating complex organic structures. A study by Huang et al. (2021) explored the synthesis, crystal structure, and DFT (Density Functional Theory) study of related boric acid ester intermediates, demonstrating the compound's applicability in obtaining precise molecular structures through X-ray diffraction and confirming them with spectroscopic methods and DFT calculations (Huang et al., 2021).

Fluorescent Probes Development

The compound serves as a precursor in the synthesis of novel near-infrared fluorescent probes, as evidenced by the work of Shen You-min (2014), who synthesized a carbazole borate ester including indole through a series of reactions, leading to a new near-infrared fluorescence probe (Shen You-min, 2014).

Pharmaceutical Research

In the context of pharmaceutical research, the compound's derivatives have been investigated for their potential as radiopharmaceuticals. A study reported a simplified method for synthesizing a fluorine-18 labeled compound, illustrating its application in PET radiopharmaceuticals for imaging paired helical filaments of tau, which is crucial in the study of Alzheimer's disease (Shoup et al., 2013).

Antimicrobial and Anticancer Agents

Additionally, functionalized indoles derived from this compound have been synthesized and evaluated for antimicrobial and anticancer activities. The study by Cihan-Üstündağ and Çapan (2012) highlights its role in developing compounds with potential biological activities, emphasizing the versatility of this compound in contributing to new therapeutic agents (Cihan-Üstündağ & Çapan, 2012).

Material Science

In material science, derivatives of "5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole" have been used in the synthesis of high-performance semiconducting polymers. Kawashima et al. (2013) developed a diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, demonstrating its utility as a precursor for donor–acceptor copolymers, which are crucial in the field of organic electronics (Kawashima et al., 2013).

properties

IUPAC Name

5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAMGGHZYOROQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

2409500-77-0
Record name 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.